molecular formula C18H17NO3S B2714346 (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide CAS No. 1798411-17-2

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide

Cat. No. B2714346
CAS RN: 1798411-17-2
M. Wt: 327.4
InChI Key: HQTGWACPYZHNRL-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a type of acrylamide derivative that has a furan ring attached to the acrylamide backbone.

Scientific Research Applications

Intramolecular Cyclization and Synthesis

(E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide and related compounds are subjects of research in chemical synthesis, particularly in intramolecular cyclization reactions. For instance, alkyl E-3-(furyl)-3-(diethoxyphosphoryl)acrylates have been demonstrated to undergo cyclization to form various dihydrothiopyrano[furan] derivatives, indicating the compound's potential in synthesizing novel chemical structures (Pevzner, 2021).

Pharmaceutical Applications

The compound has also shown promise in pharmaceutical applications, notably as a potential inhibitor against SARS coronavirus helicase, highlighting its relevance in antiviral drug development. Specifically, a structurally similar compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl)acrylamide, suppressed enzymatic activities of SARS coronavirus helicase, suggesting potential utility in therapeutic strategies against coronavirus infections (Lee et al., 2017).

Optoelectronic Applications

Additionally, derivatives of this compound have been explored for their nonlinear optical limiting properties, which are useful in optoelectronic devices designed to protect human eyes and optical sensors. The study on thiophene dyes, including (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide analogs, demonstrates their potential in enhancing the performance of photonic or optoelectronic devices (Anandan et al., 2018).

Catalysis and Functionalization

Research has also focused on the catalysis and regioselective functionalization of furans and thiophenes, with (E)-N-(furan-2-ylmethyl)-3-(furan-3-yl)-N-(2-(thiophen-2-yl)ethyl)acrylamide being relevant to the development of methods for direct alkenation. Such studies contribute to the broader understanding of how these compounds can be synthesized and modified for various scientific and industrial applications (Zhao et al., 2009).

properties

IUPAC Name

(E)-3-(furan-3-yl)-N-(furan-2-ylmethyl)-N-(2-thiophen-2-ylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c20-18(6-5-15-8-11-21-14-15)19(13-16-3-1-10-22-16)9-7-17-4-2-12-23-17/h1-6,8,10-12,14H,7,9,13H2/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQTGWACPYZHNRL-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)C=CC3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)/C=C/C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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